Glutamyl ribose 5-phosphate

Description

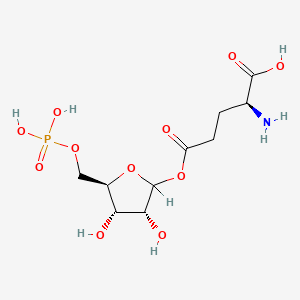

Glutamyl ribose 5-phosphate (GR5P) is a low-molecular-weight compound consisting of glutamic acid covalently linked to ribose 5-phosphate via an ester bond between the γ-carboxyl group of glutamic acid and the reducing terminus of ribose 5-phosphate (R5P) . This structure was confirmed through gas chromatography-mass spectrometry (GC-MS), enzymatic digestion, and borate electrophoresis, revealing a 1:1:1 molar ratio of glutamic acid, ribose, and phosphate .

GR5P is a critical intermediate in the degradation pathway of poly(ADP-ribosylated) proteins, particularly histones. Its accumulation in tissues (0.96 µmol/g in brain, 0.60 µmol/g in kidney) is linked to a hereditary lysosomal storage disease caused by a deficiency in ADP-ribose protein hydrolase, an enzyme responsible for cleaving ADP-ribose moieties from modified proteins . This defect leads to progressive neurodegeneration, renal failure, and early mortality .

Properties

CAS No. |

89026-42-6 |

|---|---|

Molecular Formula |

C10H18NO11P |

Molecular Weight |

359.22 g/mol |

IUPAC Name |

(2S)-2-amino-5-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-5-oxopentanoic acid |

InChI |

InChI=1S/C10H18NO11P/c11-4(9(15)16)1-2-6(12)22-10-8(14)7(13)5(21-10)3-20-23(17,18)19/h4-5,7-8,10,13-14H,1-3,11H2,(H,15,16)(H2,17,18,19)/t4-,5+,7+,8+,10?/m0/s1 |

InChI Key |

OLGLUECQOANCCO-IDXQGAQYSA-N |

SMILES |

C(CC(=O)OC1C(C(C(O1)COP(=O)(O)O)O)O)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)OC1C(C(C(O1)COP(=O)(O)O)O)O)C(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glutamyl ribose 5-phosphate; Glu-R-S-P; |

Origin of Product |

United States |

Comparison with Similar Compounds

Ribose 5-Phosphate (R5P)

- Structure : A pentose phosphate with a phosphate group at the 5' position of ribose.

- Function : Central intermediate in the pentose phosphate pathway (PPP) , providing precursors for nucleotide synthesis (e.g., PRPP) and NADPH production .

- R5P is metabolically interconvertible with other pentose phosphates (e.g., ribulose 5-phosphate, xylulose 5-phosphate) via isomerases and epimerases . No direct disease association, but its dysregulation impacts nucleotide biosynthesis and redox balance .

Arabinose 5-Phosphate (A5P)

- Structure : An epimer of R5P, differing in the configuration of the hydroxyl group at the 2' position.

- Function: Converted to R5P via arabinose phosphate 2-epimerase in rat liver, enabling entry into the PPP .

- Key Differences: Metabolized at ~0.33-fold the rate of R5P in rat tissues . Not linked to protein post-translational modifications or storage diseases.

ADP-Ribose and Poly(ADP-Ribose) (PAR)

- Structure: ADP-ribose consists of adenosine diphosphate linked to ribose; PAR is a polymer of ADP-ribose units.

- Function : Involved in DNA repair , chromatin remodeling, and apoptosis. GR5P is the core structure remaining after PAR degradation .

- Key Differences :

Biochemical and Clinical Differentiation

Table 1: Structural and Functional Comparison

Table 2: Metabolic Pathways and Disease Associations

Research Implications and Unanswered Questions

- GR5P Stability : Its instability under alkaline conditions contrasts with R5P, which is stable in physiological pH .

- Therapeutic Targets : Restoring ADP-ribose hydrolase activity or enhancing GR5P clearance could mitigate storage disease progression .

- Analogue Applications : Synthetic R5P analogues may elucidate mechanisms of PRPP-dependent enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.